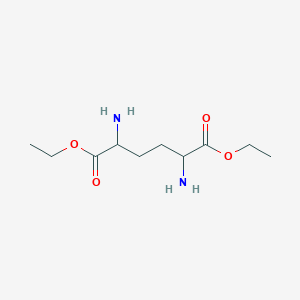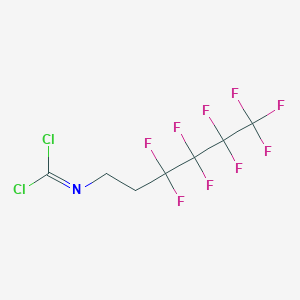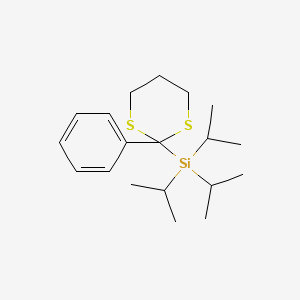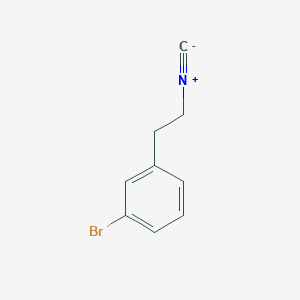
Diethyl 2,5-diaminohexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,5-diaminohexanedioate is an organic compound with the molecular formula C10H20N2O4 It belongs to the class of amines and esters, characterized by the presence of amino groups and ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of diethyl hexanedioate with ammonia or amines under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of Diethyl 2,5-diaminohexanedioate often employs large-scale esterification processes, utilizing catalysts to enhance reaction efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 2,5-diaminohexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents.
Major Products: The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted amine compounds .
Aplicaciones Científicas De Investigación
Diethyl 2,5-diaminohexanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Diethyl 2,5-diaminohexanedioate involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The exact pathways and targets are still under investigation, but it is believed to modulate enzymatic activities and cellular processes .
Comparación Con Compuestos Similares
- Diethyl 2,5-dibromohexanedioate
- Diethyl 2,5-dihydroxyhexanedioate
- Diethyl 2,5-diazidohexanedioate
Comparison: Diethyl 2,5-diaminohexanedioate is unique due to the presence of amino groups, which impart distinct chemical reactivity and biological activity compared to its analogs. For instance, Diethyl 2,5-dibromohexanedioate is more reactive in substitution reactions due to the presence of bromine atoms, while Diethyl 2,5-dihydroxyhexanedioate exhibits different solubility and hydrogen bonding characteristics .
Propiedades
Fórmula molecular |
C10H20N2O4 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
diethyl 2,5-diaminohexanedioate |
InChI |
InChI=1S/C10H20N2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6,11-12H2,1-2H3 |
Clave InChI |
ZDCIBJJKQWQDQK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCC(C(=O)OCC)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-](/img/structure/B12530856.png)
![Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-](/img/structure/B12530858.png)
![{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol](/img/structure/B12530865.png)
![Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate](/img/structure/B12530872.png)
![[5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid](/img/structure/B12530894.png)
![2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B12530901.png)
![N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide](/img/structure/B12530904.png)
![2-[Chloro(dinitro)methyl]-1,3,5-triazine](/img/structure/B12530909.png)




